molecular formula C28H29N3O3 B11349279 4-[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one

4-[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B11349279
M. Wt: 455.5 g/mol
InChI Key: HPDARIFBFURCTL-UHFFFAOYSA-N
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Description

The compound 4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic molecule that features a combination of benzodiazole, pyrrolidinone, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole and pyrrolidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders or cancer.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of 4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodiazole moiety may interact with protein binding sites, while the pyrrolidinone ring can enhance its binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one: is unique due to its combination of benzodiazole, pyrrolidinone, and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

4-[1-[(3,4-dimethoxyphenyl)methyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O3/c1-4-19-9-12-22(13-10-19)30-18-21(16-27(30)32)28-29-23-7-5-6-8-24(23)31(28)17-20-11-14-25(33-2)26(15-20)34-3/h5-15,21H,4,16-18H2,1-3H3

InChI Key

HPDARIFBFURCTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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